molecular formula C15H16O5 B14749261 3-Methoxy-7-(3,4-(methylenedioxy)phenyl)-2,4-heptadienoic acid CAS No. 3384-27-8

3-Methoxy-7-(3,4-(methylenedioxy)phenyl)-2,4-heptadienoic acid

Cat. No.: B14749261
CAS No.: 3384-27-8
M. Wt: 276.28 g/mol
InChI Key: SLNRQOHRDLMDGB-VUCHDGCMSA-N
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Description

3-Methoxy-7-(3,4-(methylenedioxy)phenyl)-2,4-heptadienoic acid is a complex organic compound that belongs to the class of extended flavonoids. These compounds are characterized by their phenyl-substituted benzopyran framework, which is often fused with additional rings. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-7-(3,4-(methylenedioxy)phenyl)-2,4-heptadienoic acid typically involves multiple steps, including the formation of the core benzopyran structure followed by the introduction of methoxy and methylenedioxy groups. Common reagents used in these reactions include methanol, formaldehyde, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the target compound while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-7-(3,4-(methylenedioxy)phenyl)-2,4-heptadienoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

3-Methoxy-7-(3,4-(methylenedioxy)phenyl)-2,4-heptadienoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methoxy-7-(3,4-(methylenedioxy)phenyl)-2,4-heptadienoic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    3,5,7-Trimethoxy-3’,4’-methylenedioxy-flavone: This compound shares a similar flavonoid structure but with different substituents.

    3,4-(Methylenedioxy)aniline: This compound has a similar methylenedioxy group but differs in its overall structure and properties.

Uniqueness

3-Methoxy-7-(3,4-(methylenedioxy)phenyl)-2,4-heptadienoic acid is unique due to its specific combination of methoxy and methylenedioxy groups, which confer distinct chemical and biological properties. Its extended flavonoid structure also sets it apart from other related compounds.

Properties

CAS No.

3384-27-8

Molecular Formula

C15H16O5

Molecular Weight

276.28 g/mol

IUPAC Name

(2Z,4E)-7-(1,3-benzodioxol-5-yl)-3-methoxyhepta-2,4-dienoic acid

InChI

InChI=1S/C15H16O5/c1-18-12(9-15(16)17)5-3-2-4-11-6-7-13-14(8-11)20-10-19-13/h3,5-9H,2,4,10H2,1H3,(H,16,17)/b5-3+,12-9-

InChI Key

SLNRQOHRDLMDGB-VUCHDGCMSA-N

Isomeric SMILES

CO/C(=C\C(=O)O)/C=C/CCC1=CC2=C(C=C1)OCO2

Canonical SMILES

COC(=CC(=O)O)C=CCCC1=CC2=C(C=C1)OCO2

Origin of Product

United States

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